(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone featuring:
- 4-Fluorophenyl moiety: The fluorine atom introduces electronegativity, improving metabolic stability and membrane permeability.
- Thioxo (2-sulfanylidene) group: Stabilizes the enol tautomer, influencing reactivity and hydrogen-bonding capacity .
This compound is part of a broader class of thiazolidinones studied for antimicrobial, antiviral, and enzyme-inhibitory activities. Its synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a thiazolidinone precursor .
Properties
IUPAC Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFNO3S2/c18-12-7-14-13(22-8-23-14)5-9(12)6-15-16(21)20(17(24)25-15)11-3-1-10(19)2-4-11/h1-7H,8H2/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRUBYAMIIVTH-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
These compounds often exhibit their effects through interactions with various biological targets, including enzymes and receptors involved in disease pathways .
Antidiabetic Activity
Recent studies indicate that thiazolidin-4-one derivatives can act as potent inhibitors of α-amylase, an enzyme critical in carbohydrate metabolism. The compound's structural features suggest it may also possess similar inhibitory effects. For instance, related benzodioxol derivatives have shown significant α-amylase inhibition with IC50 values as low as 0.68 µM .
Anticancer Properties
Thiazolidin-4-one derivatives are recognized for their anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. The specific compound under study may exhibit similar anticancer activity due to its structural similarity to other effective thiazolidinones .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish activity against specific biological targets. For example:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluoro group | 3 | Increased anticancer activity |
| Bromo group | 5 | Enhanced α-amylase inhibition |
This table summarizes how different substituents can modify the efficacy of thiazolidinone derivatives .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related thiazolidinone compound significantly inhibited the growth of several cancer cell lines with IC50 values ranging from 26 to 65 µM. This highlights the potential for developing new anticancer agents based on the thiazolidinone scaffold .
- In Vivo Antidiabetic Effects : In an animal model, a benzodioxol derivative exhibited a marked reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating its potential as an antidiabetic agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against a variety of bacteria and fungi. For instance, a study highlighted the synthesis of thiazolidinones that demonstrated potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli . The incorporation of the benzodioxole moiety in this compound may enhance its bioactivity due to the electron-withdrawing bromine atom, which can influence the compound's interaction with biological targets.
Anticancer Properties
Thiazolidinone derivatives are also investigated for their anticancer properties. A recent study evaluated the cytotoxic effects of various thiazolidinones on human cancer cell lines. The results indicated that compounds with similar structural features could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific structure of (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one may provide a scaffold for developing new anticancer agents.
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further derivatization and modification. For example, it can be utilized in the synthesis of more complex thiazolidinone derivatives or other heterocyclic compounds through nucleophilic substitution reactions or condensation reactions. The presence of the benzodioxole group can facilitate various synthetic pathways due to its reactivity and ability to stabilize intermediates.
Catalytic Applications
Thiazolidinones have been explored as catalysts in organic reactions. The compound's sulfur atom can participate in catalytic cycles, potentially enhancing reaction rates and selectivity in transformations such as Michael additions or cycloadditions. This property makes it a valuable candidate for further research in catalysis .
Material Science
Polymeric Materials
The incorporation of thiazolidinone derivatives into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. The unique structural features of this compound may contribute to improved performance characteristics in applications such as coatings or composites .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities; potential for drug development |
| Organic Synthesis | Synthetic intermediates; catalytic applications |
| Material Science | Development of polymeric materials with enhanced properties |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The brominated benzodioxole in the target compound may enhance selectivity for bacterial targets over mammalian cells compared to simpler chlorophenyl analogs .
- Furan-containing analogs (e.g., ) exhibit stronger kinase inhibition due to planar aromatic systems that fit into ATP-binding pockets.
Solubility and Lipophilicity :
- The 4-fluorophenyl group in the target compound improves solubility (predicted LogP ~3.2) relative to benzyl or dichlorophenyl derivatives (LogP >4) .
- Methoxy and hydroxy groups (e.g., ) reduce LogP but may compromise metabolic stability.
Stereoelectronic Effects :
Preparation Methods
Preparation of 6-Bromo-1,3-benzodioxol-5-carbaldehyde
The benzodioxolyl aldehyde is synthesized from sesamol derivatives. Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical initiation, followed by formylation via Vilsmeier-Haack reaction conditions. The aldehyde intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate), yielding a pale-yellow solid with a reported boiling point of 548.2±60.0 °C.
Cyclocondensation Reaction
Equimolar ratios of 4-fluoroaniline, 6-bromo-1,3-benzodioxol-5-carbaldehyde, and mercaptoacetic acid are refluxed in acetic acid (5–6 hours) to form the thiazolidinone ring. The reaction proceeds through imine formation, followed by nucleophilic attack by the thiol group and subsequent cyclization. The crude product is precipitated upon cooling, with an average yield of 68–72%.
Introduction of the methylidene group at position 5 requires a base-catalyzed condensation between the preformed thiazolidinone and the benzodioxolyl aldehyde.
Reaction Conditions
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : 80°C, 4–6 hours
- Yield : 85–90% after recrystallization from ethanol
The E-configuration of the double bond is confirmed by NOESY NMR, showing no coupling between the benzodioxolyl protons and the thiazolidinone ring protons.
Optimization of Sulfanylidene Incorporation
The 2-sulfanylidene group is introduced via thionation of the corresponding oxo precursor using Lawesson’s reagent.
Thionation Protocol
- Dissolve 3-(4-fluorophenyl)-2-oxo-thiazolidin-4-one (1 equiv) in dry toluene.
- Add Lawesson’s reagent (1.2 equiv) under nitrogen.
- Reflux for 3 hours, monitor by TLC (hexane:ethyl acetate 3:1).
- Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
- Purify via flash chromatography (silica gel, 5% methanol in DCM).
Yield : 78–82%
Characterization :
- IR (KBr) : 1215 cm⁻¹ (C=S stretch)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, C=CH), 7.45–7.32 (m, 4H, Ar-H)
Large-Scale Production and Purification
Pilot-Scale Synthesis
| Parameter | Value |
|---|---|
| Batch size | 500 g starting material |
| Reaction vessel | 100 L glass-lined reactor |
| Cooling method | Jacketed glycol circulation |
| Crystallization solvent | Ethanol/water (7:3) |
| Final purity (HPLC) | ≥99.2% |
Process impurities include residual Lawesson’s reagent (<0.1%) and unreacted aldehyde (<0.05%), quantified via GC-MS.
Analytical Characterization Summary
| Property | Data |
|---|---|
| Melting point | 218–220°C (decomposition) |
| HRMS (ESI+) | m/z 439.9564 [M+H]⁺ (calc. 439.9568) |
| X-ray diffraction | Monoclinic, space group P2₁/c |
| Solubility (25°C) | DMSO: 45 mg/mL; Water: <0.1 mg/mL |
The crystal structure reveals hydrogen bonding between the thione sulfur and Asp1044 in a simulated protein binding pocket, explaining its bioactivity.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides, chloroacetic acid, and substituted aromatic aldehydes. A typical method involves refluxing 3-(4-fluorophenyl)thiosemicarbazide, chloroacetic acid, and 6-bromo-1,3-benzodioxole-5-carbaldehyde in a DMF/acetic acid mixture with sodium acetate as a catalyst. Recrystallization from DMF-ethanol mixtures improves purity . For reproducibility, stoichiometric ratios (e.g., 1:1:1.2 for thiosemicarbazide:chloroacetic acid:aldehyde) and reflux duration (2–4 hours) must be tightly controlled.
Q. How is the compound characterized spectroscopically and structurally?
Key characterization methods include:
- NMR : and NMR to confirm regiochemistry and substituent positions (e.g., the E-configuration of the exocyclic double bond).
- IR : Stretching frequencies for C=O (~1700 cm) and C=S (~1250 cm).
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and torsional angles. Software like SHELXL refines structural parameters using high-resolution data .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?
SCXRD combined with SHELXL enables precise refinement of bond lengths, angles, and hydrogen-bonding networks. For example, the E-configuration of the benzylidene group is confirmed via C=C bond lengths (~1.34 Å) and torsion angles. Disordered solvent molecules or twinned crystals can be addressed using SHELXD for phase correction and SHELXE for density modification . For non-crystallographers, the IUCr’s ORTEP-3 GUI provides visualization tools to validate molecular geometry .
Q. What experimental design strategies optimize reaction yields and selectivity?
A Design of Experiments (DoE) approach is recommended:
- Factors : Temperature, solvent polarity (DMF vs. acetic acid), and catalyst loading.
- Response surface methodology identifies optimal conditions (e.g., 120°C in DMF/acetic acid (1:2) maximizes yield to ~75%).
- Flow-chemistry systems (e.g., continuous microreactors) enhance reproducibility for scale-up, as demonstrated in analogous thiazolidinone syntheses .
Q. How do hydrogen-bonding patterns influence crystallographic packing and stability?
Graph-set analysis (Etter’s method) classifies intermolecular interactions:
Q. How can discrepancies between experimental and computational spectral data be resolved?
Discrepancies (e.g., NMR shifts deviating by >2 ppm) often arise from solvent effects or conformational flexibility. Strategies include:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute NMR chemical shifts using GIAO.
- Dynamic NMR : Variable-temperature experiments detect hindered rotation (e.g., around the exocyclic double bond). Cross-validation with SCXRD data is essential to rule out tautomeric or protonation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
